molecular formula C17H18N2OS B5823301 N-(1-naphthylcarbonothioyl)-1-piperidinecarboxamide

N-(1-naphthylcarbonothioyl)-1-piperidinecarboxamide

Cat. No. B5823301
M. Wt: 298.4 g/mol
InChI Key: ZLJBXNYDXGWKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthylcarbonothioyl)-1-piperidinecarboxamide, commonly known as SCT, is a chemical compound that has been extensively studied for its potential use in scientific research. SCT is a thiol protease inhibitor that has shown promising results in various research studies.

Mechanism of Action

SCT exerts its inhibitory effects on cysteine proteases by binding to the active site of the enzyme. The thiol group of SCT reacts with the cysteine residue of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by SCT has been linked to several biochemical and physiological effects. SCT has been found to induce apoptosis, which is programmed cell death. This effect has been linked to the prevention of tumor growth and metastasis. SCT has also been found to inhibit angiogenesis, which is the formation of new blood vessels. This effect has been linked to the prevention of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using SCT in lab experiments is its potent inhibitory effects on cysteine proteases. This makes it an ideal tool for studying the role of cysteine proteases in various biological processes. However, one of the limitations of using SCT is its potential toxicity. SCT has been found to be toxic to some cell lines at high concentrations. Therefore, careful consideration should be given to the concentration of SCT used in lab experiments.

Future Directions

There are several future directions for the study of SCT. One potential area of research is the development of SCT-based drugs for the treatment of cancer. SCT has been shown to inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy. Another potential area of research is the study of SCT's effects on other biological processes such as inflammation and immune response. The development of more potent and selective inhibitors of cysteine proteases is also an area of future research.
Conclusion:
In conclusion, SCT is a thiol protease inhibitor that has shown promising results in various scientific research applications. Its potent inhibitory effects on cysteine proteases make it an ideal tool for studying the role of these enzymes in various biological processes. SCT's potential use in cancer therapy and its effects on other biological processes make it an exciting area of future research.

Synthesis Methods

The synthesis of SCT involves the reaction of 1-naphthylisothiocyanate with piperidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

SCT has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in several biological processes. SCT has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, L, and S. This inhibition has been linked to the prevention of tumor cell invasion and metastasis.

properties

IUPAC Name

N-(naphthalene-1-carbothioyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(19-11-4-1-5-12-19)18-16(21)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJBXNYDXGWKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=S)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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